molecular formula C20H30F2N2O10 B13015493 Ethyl8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylatehemioxalate

Ethyl8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylatehemioxalate

Cat. No.: B13015493
M. Wt: 496.5 g/mol
InChI Key: NHIVTECSMXYTAL-UHFFFAOYSA-N
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Description

Ethyl 8-fluoro-2-oxa-6-azaspiro[34]octane-8-carboxylatehemioxalate is a synthetic compound with a unique spirocyclic structure It is characterized by the presence of a fluorine atom, an oxa-bridge, and an azaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylatehemioxalate typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core is formed through an annulation strategy, which involves the cyclization of a suitable precursor. This can be achieved using conventional chemical transformations such as cycloaddition or ring-closing metathesis.

    Introduction of Functional Groups: The fluorine atom and the oxa-bridge are introduced through specific reactions. For example, fluorination can be achieved using reagents like Selectfluor, while the oxa-bridge can be formed through an etherification reaction.

    Carboxylation: The carboxylate group is introduced via carboxylation reactions, often using carbon dioxide as a reagent.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylatehemioxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylatehemioxalate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

    Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Studies: It is employed in studies investigating the interaction of spirocyclic compounds with biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylatehemioxalate involves its interaction with specific molecular targets. The fluorine atom and the spirocyclic structure contribute to its binding affinity and selectivity. The compound may act on enzymes or receptors, modulating their activity through competitive or allosteric inhibition.

Comparison with Similar Compounds

Similar Compounds

    2-Oxa-6-azaspiro[3.4]octane: This compound shares the spirocyclic core but lacks the fluorine atom and carboxylate group.

    8-Fluoro-2-oxa-6-azaspiro[3.4]octane: Similar structure but without the ethyl carboxylate group.

Uniqueness

Ethyl 8-fluoro-2-oxa-6-azaspiro[34]octane-8-carboxylatehemioxalate is unique due to the combination of its fluorine atom, oxa-bridge, and carboxylate group

Properties

Molecular Formula

C20H30F2N2O10

Molecular Weight

496.5 g/mol

IUPAC Name

ethyl 5-fluoro-2-oxa-7-azaspiro[3.4]octane-5-carboxylate;oxalic acid

InChI

InChI=1S/2C9H14FNO3.C2H2O4/c2*1-2-14-7(12)9(10)4-11-3-8(9)5-13-6-8;3-1(4)2(5)6/h2*11H,2-6H2,1H3;(H,3,4)(H,5,6)

InChI Key

NHIVTECSMXYTAL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CNCC12COC2)F.CCOC(=O)C1(CNCC12COC2)F.C(=O)(C(=O)O)O

Origin of Product

United States

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